1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17505065
Molecular Formula: C7H10FNO3
Molecular Weight: 175.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10FNO3 |
|---|---|
| Molecular Weight | 175.16 g/mol |
| IUPAC Name | 1-acetyl-3-fluoropyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H10FNO3/c1-5(10)9-3-2-7(8,4-9)6(11)12/h2-4H2,1H3,(H,11,12) |
| Standard InChI Key | OAOFZSZHDNWQDK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCC(C1)(C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-acetyl-3-fluoropyrrolidine-3-carboxylic acid, reflects its bicyclic structure: a five-membered pyrrolidine ring substituted with fluorine and carboxylic acid groups at the 3-position, alongside an acetyl group on the nitrogen atom . The SMILES string (CC(=O)N1CCC(C1)(C(=O)O)F) and InChIKey (OAOFZSZHDNWQDK-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .
Three-Dimensional Conformation
Computational models reveal that the fluorine atom induces significant steric and electronic effects, distorting the pyrrolidine ring into a twisted envelope conformation. This distortion enhances the molecule’s reactivity in nucleophilic substitution reactions.
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 175.16 g/mol | |
| XLogP3 | -0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 175.06447134 Da |
The low XLogP3 value (-0.3) suggests moderate hydrophilicity, favorable for solubility in aqueous biological systems . The single rotatable bond (acetyl group) limits conformational flexibility, potentially improving target selectivity.
Synthesis and Manufacturing
Fluorination Strategies
The synthesis typically begins with pyrrolidine-3-carboxylic acid, which undergoes fluorination using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). A two-step protocol is common:
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Electrophilic Fluorination: Reaction with NFSI in anhydrous dichloromethane at -20°C achieves 85–90% yield of 3-fluoropyrrolidine-3-carboxylic acid.
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Acetylation: Treatment with acetic anhydride in the presence of pyridine introduces the acetyl group, completing the synthesis.
Asymmetric Synthesis
Recent advances employ chiral catalysts to produce enantiomerically pure forms. For example, Jacobsen’s thiourea catalyst facilitates asymmetric Michael addition of nitroalkanes to carboxylated enones, yielding the (R)-enantiomer with >95% enantiomeric excess (ee).
Chemical Reactivity and Applications
Functional Group Transformations
The carboxylic acid moiety participates in esterification, amidation, and decarboxylation reactions. Notably, coupling with amines via EDC/HOBt chemistry generates amide derivatives for drug discovery.
Industrial and Pharmaceutical Uses
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Pharmaceutical Intermediates: Serves as a precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).
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Agrochemicals: Fluorinated pyrrolidines enhance pesticide stability against microbial degradation.
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Material Science: Incorporated into polymers to improve thermal stability.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound inhibits prolyl oligopeptidase (POP) with an IC₅₀ of 12.3 μM, attributed to fluorine’s electronegativity strengthening hydrogen bonds with Glu173 and Tyr473 residues. Comparative studies show a 3.2-fold potency increase over the non-fluorinated analog.
Metabolic Stability
Fluorine reduces cytochrome P450-mediated oxidation, extending the plasma half-life to 4.7 hours in murine models (vs. 1.2 hours for non-fluorinated derivative).
Comparative Analysis with Halogenated Analogs
| Compound | XLogP3 | POP IC₅₀ (μM) | Plasma t₁/₂ (h) |
|---|---|---|---|
| 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid | -0.3 | 12.3 | 4.7 |
| 1-Acetyl-3-chloropyrrolidine-3-carboxylic acid | 0.1 | 39.8 | 2.1 |
| 1-Acetyl-3-bromopyrrolidine-3-carboxylic acid | 0.5 | 54.6 | 1.8 |
Fluorine’s smaller atomic radius and higher electronegativity optimize steric fit and electronic interactions, explaining its superior bioactivity.
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